molecular formula C7H2ClF3N2S B12094260 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine

4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine

Cat. No.: B12094260
M. Wt: 238.62 g/mol
InChI Key: NWBQPEQJDONDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound featuring a fused thiophene-pyrimidine core substituted with chlorine at position 4 and a trifluoromethyl (-CF₃) group at position 5. This scaffold is part of the thienopyrimidine family, which has garnered significant attention in medicinal chemistry due to its structural mimicry of purines and pyrimidines, enabling interactions with biological targets such as kinases and receptors . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atom serves as a leaving group for further functionalization, making it a versatile intermediate in drug discovery .

Thieno[3,2-d]pyrimidine derivatives are widely explored as inhibitors of kinases (e.g., EGFR, ALK, FAK) and have shown promise in oncology, particularly in overcoming drug-resistant mutations . For example, in ALK inhibitor development, derivatives of this scaffold demonstrated potent activity against the G1202R mutation, a major resistance mechanism in non-small cell lung cancer .

Properties

Molecular Formula

C7H2ClF3N2S

Molecular Weight

238.62 g/mol

IUPAC Name

4-chloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C7H2ClF3N2S/c8-6-5-4(12-2-13-6)3(1-14-5)7(9,10)11/h1-2H

InChI Key

NWBQPEQJDONDCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

The thieno[3,2-d]pyrimidine core is typically constructed via cyclocondensation between 3-aminothiophene derivatives and carbonyl-containing reagents. A 2024 study achieved 83% yield by reacting 2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile with formamide under reflux conditions. The reaction mechanism proceeds through nucleophilic attack of the amine on the electrophilic carbon, followed by intramolecular cyclization (Figure 1):

3-Aminothiophene+HCONH2Thieno[3,2-d]pyrimidin-4-one+NH3[3][1]\text{3-Aminothiophene} + \text{HCONH}2 \rightarrow \text{Thieno[3,2-d]pyrimidin-4-one} + \text{NH}3 \uparrow \quad

Critical parameters:

  • Temperature: 100-120°C

  • Catalyst: None required

  • Reaction time: 6-8 hours

Late-stage introduction of the trifluoromethyl group via cross-coupling has emerged as a viable strategy. A 2023 protocol employed Suzuki-Miyaura coupling between 4-chlorothieno[3,2-d]pyrimidine-7-boronic acid and trifluoromethyl iodide:

ReagentCatalystYieldPurity
CF₃IPd(PPh₃)₄68%95.2%
CF₃CO₂NaCuI/Phenanthroline54%89.7%
(CF₃SO₂)₂ZnPd₂(dba)₃72%97.1%

Data adapted from recent synthetic studies. The Zn-mediated approach shows particular promise for scale-up due to improved functional group tolerance.

Halogenation Techniques

Direct Chlorination at Position 4

Phosphorus oxychloride (POCl₃) remains the reagent of choice for introducing the 4-chloro substituent. A 2024 patent detailed a two-step process:

  • Formation of Pyrimidinone Intermediate

    • Substrate: 7-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

    • Reagents: POCl₃ (5 eq), N,N-diethylaniline (cat.)

    • Conditions: Reflux at 110°C for 3 hr

    • Yield: 92%

  • Quenching and Isolation

    • Cool to 0°C

    • Neutralize with saturated NaHCO₃

    • Extract with DCM (3 × 50 mL)

    • Dry over Na₂SO₄

Alternative Chlorinating Agents

Comparative studies reveal significant variations in efficiency:

Reagent Efficiency: POCl3>SOCl2>COCl2[2][3]\text{Reagent Efficiency: } \text{POCl}3 > \text{SOCl}2 > \text{COCl}_2 \quad

SOCl₂-mediated reactions require longer reaction times (8-12 hr) but produce fewer side products from ring-opening reactions.

Substituent Optimization

Trifluoromethyl Group Installation

StrategyStep YieldTotal Yield
Pre-installed CF₃88%72%
Post-functionalization68%58%

Data from parallel synthesis experiments. The pre-installed approach minimizes side reactions but requires specialized starting materials.

Solvent Effects on Regioselectivity

Polar aprotic solvents enhance reaction specificity:

DMA>DMF>THF[3][1]\text{DMA} > \text{DMF} > \text{THF} \quad

In DMF/water (9:1), undesired 5-chloro isomer formation drops below 2% compared to 15% in pure DMF.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A 2025 pilot study demonstrated advantages of flow chemistry:

ParameterBatch ReactorFlow Reactor
Reaction time8 hr45 min
Temperature110°C150°C
Space-time yield0.8 kg/m³/hr4.2 kg/m³/hr

The intensified process reduces POCl₃ usage by 40% through improved mass transfer.

Waste Stream Management

Neutralization of POCl₃ generates phosphoric acid byproducts requiring specialized handling:

POCl3+3H2OH3PO4+3HCl[2][3]\text{POCl}3 + 3\text{H}2\text{O} \rightarrow \text{H}3\text{PO}4 + 3\text{HCl} \quad

Modern plants employ HCl scrubbers and phosphate recovery systems to achieve >95% reagent utilization.

Analytical Characterization

Spectroscopic Fingerprinting

Key NMR signals (400 MHz, CDCl₃):

Positionδ (ppm)Multiplicity
C-28.52s
C-57.89d (J=5.2 Hz)
CF₃-62.4q (J=38 Hz)

The characteristic CF₃ quartet in ¹⁹F NMR confirms successful substitution.

Purity Assessment

HPLC methods for quality control:

ColumnMobile PhaseRetention Time
C18MeCN:H₂O (70:30)6.8 min
HILICACN:NH₄OAc (95:5)4.2 min

System suitability requires resolution >2.0 from closest impurity peak .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted thienopyrimidines and various derivatives that retain the core structure while introducing new functional groups .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential applications in medicinal chemistry. Its structural characteristics, including the presence of a chlorine atom and a trifluoromethyl group, enhance its reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds within the thieno[3,2-D]pyrimidine class often exhibit significant anticancer properties. For instance, derivatives of similar structures have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. A study highlighted that certain thienopyrimidine derivatives demonstrated cytotoxicity against leukemia cell lines, suggesting a promising avenue for developing new anticancer agents .

Inhibition of Protein Kinases

4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine derivatives have been explored for their inhibitory effects on protein kinases, which are crucial in cancer progression. The ability to inhibit specific kinases can lead to the development of targeted therapies that minimize side effects compared to traditional chemotherapy .

Biological Research

The compound's unique electronic properties make it an interesting subject for interaction studies involving nucleophiles and electrophiles. This research helps elucidate its behavior in biological systems and its potential interactions with pharmacological targets.

Mechanistic Studies

Studies focusing on the mechanism of action of thieno[3,2-D]pyrimidine derivatives reveal their interactions at the molecular level. For example, computational studies have proposed binding models that illustrate how these compounds interact with specific targets within cancer cells, aiding in the design of more effective drugs .

Material Science Applications

Beyond pharmaceuticals, 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine has potential applications in material science due to its unique chemical properties.

Synthesis of Functional Materials

The compound can serve as a building block for synthesizing novel materials with tailored properties. Its ability to undergo various chemical reactions allows for the introduction of different functional groups, which can enhance the material's performance in applications such as sensors or catalysts.

Comparative Analysis of Biological Activities

To better understand the potential of 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine and its derivatives, a comparative analysis with similar compounds is essential.

CompoundStructureAnticancer ActivityOther Biological Activities
4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidineStructureModeratePotential kinase inhibition
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidineStructureHigh (NCI screening)Antimicrobial
6,7-dihydrothieno[3,2-d]pyrimidineStructureLowAnti-inflammatory

Case Studies

Several case studies highlight the promising applications of thieno[3,2-D]pyrimidine derivatives:

  • Case Study 1: Anticancer Screening
    A series of thienopyrimidine derivatives were synthesized and screened against multiple cancer cell lines by the National Cancer Institute. Compounds exhibiting high cytotoxicity were identified as candidates for further development into anticancer drugs.
  • Case Study 2: Kinase Inhibition
    Research demonstrated that specific derivatives could inhibit RET protein kinases effectively, showcasing their potential as targeted therapies for cancers driven by RET mutations.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are critical for cell proliferation and survival. This makes it a valuable tool in cancer research and therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of 4-chloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine can be contextualized by comparing it to structurally related compounds. Key analogues include:

Compound Substituents Biological Activity Key Findings Reference
4-Chloro-7-methylthieno[3,2-d]pyrimidine Cl (C4), -CH₃ (C7) Anticancer (FAK inhibition) Exhibited moderate FAK inhibition; methyl group enhances bioavailability but reduces potency compared to -CF₃ derivatives.
4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine Cl (C4), -C₆H₄Cl (C7) Kinase inhibition (ALK) Demonstrated nanomolar IC₅₀ against ALK mutants (e.g., G1202R), with bulky aryl groups improving target engagement.
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine Cl (C2, C4), -CH₃ (C7) Anticonvulsant Active in MES and scPTZ tests; dual chloro substitution reduced kinase selectivity but increased CNS activity.
Thieno[2,3-d]pyrimidine derivatives Varies (isomeric core) Antiproliferative (PI3Kα) Thieno[2,3-d] isomers showed superior antiproliferative activity (e.g., compounds 7a–d vs. 4a–d) due to optimized π-stacking interactions.
Pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines Cl (C4), pyrrolidinyl-acetylenic (C6) EGFR/ErbB2 inhibition Achieved IC₅₀ values of 14–90 nM for EGFR, with covalent binding mechanisms enhancing efficacy.

Key Insights from Comparative Studies

Substituent Effects: Electron-Withdrawing Groups (-CF₃): The trifluoromethyl group in 4-chloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine improves metabolic stability and hydrophobic interactions compared to methyl or aryl substituents . Chlorine Position: 4-Chloro substitution is critical for kinase inhibition, while 2-chloro analogues (e.g., 2-chlorothieno[3,2-d]pyrimidine) exhibit reduced potency (IC₅₀ > 400 nM vs. erlotinib’s 166.92 nM) .

Core Isomerism: Thieno[3,2-d]pyrimidine derivatives generally exhibit lower antiproliferative activity than thieno[2,3-d]pyrimidines due to differences in binding pocket compatibility . However, the [3,2-d] isomer is preferred in kinase inhibitors (e.g., ALK, FAK) for its planar geometry and hydrogen-bonding capacity .

Dual Inhibition and Specificity: Disubstituted derivatives (e.g., 4,6-disubstituted thieno[3,2-d]pyrimidines) show dual EGFR/ErbB2 inhibition, but modifications like carbamate introduction (e.g., compound 152) improve oral bioavailability without compromising activity .

Resistance Profiling: In ALK inhibition, 4-chloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine derivatives (e.g., IIB-2) overcome G1202R resistance (IC₅₀ = 37 nM), outperforming earlier inhibitors like crizotinib .

Biological Activity

4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • IUPAC Name : 4-chloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine
  • Molecular Formula : C7H2ClF3N2S
  • Molecular Weight : 238.61 g/mol
  • CAS Number : 2385031-14-9
  • Purity : 95% .

The biological activities of 4-chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine are primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been studied for its role as a potential inhibitor of the PIM-1 kinase, which is implicated in various cancer types.

Anticancer Properties

Recent studies have demonstrated that derivatives of thienopyrimidine, including 4-chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
  • IC50 Values : The compound showed promising inhibitory activity with IC50 values ranging from 1.18 µM to 8.83 µM in different studies .

Structure-Activity Relationship (SAR)

The structure of 4-chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine is crucial for its biological activity. Modifications at specific positions on the thieno-pyrimidine core can enhance or diminish activity. For example, the presence of electron-withdrawing groups like trifluoromethyl significantly increases potency against certain kinases compared to unsubstituted analogs .

Study 1: PIM-1 Inhibition

In a study focused on PIM-1 kinase inhibitors, compounds similar to 4-chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine were synthesized and evaluated for their cytotoxicity. The most active derivatives exhibited IC50 values correlating with their binding affinity to the PIM-1 active site, indicating a strong potential for further development in cancer therapeutics .

Study 2: Antimicrobial Activity

Another aspect of biological activity explored was the antimicrobial efficacy against various bacterial strains. The compound demonstrated significant antibacterial properties with IC50 values indicating effective inhibition against strains such as E. coli and S. aureus .

Table of Biological Activities

Activity TypeTarget Cell Line/OrganismIC50 Value (µM)Reference
CytotoxicityMCF71.18
CytotoxicityHCT1164.62
CytotoxicityPC38.83
AntibacterialE. coli1.32
AntibacterialS. aureus1.19

Q & A

Q. What are the common synthetic routes for 4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine, and how are intermediates characterized?

The synthesis typically involves cyclization of 3-amino-4-cyano-2-thiophenecarboxamide derivatives. For example, heating 2-amino-3-methoxycarbonylthiophene in formic acid at 200°C yields thieno[3,2-d]pyrimidin-4-ones, which can be further chlorinated using phosphorus oxychloride . Intermediates are characterized via 1^1H NMR and 13^{13}C NMR spectroscopy, with key signals at δ 8.2–8.4 ppm (pyrimidine protons) and δ 120–140 ppm (aromatic carbons) in DMSO-d6d_6 .

Q. Which spectroscopic techniques are critical for confirming the structure of thieno[3,2-d]pyrimidine derivatives?

Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for derivatives like 7-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine, where bond lengths (e.g., C–C = 1.36–1.48 Å) and angles validate the fused-ring system . NMR spectroscopy complements this by resolving proton environments, such as distinct resonances for trifluoromethyl groups (δ -60 to -65 ppm in 19^{19}F NMR) .

Q. What are the primary biological applications of this compound in early-stage research?

It serves as a scaffold for kinase inhibitors (e.g., ATR, mTOR) and antiparasitic agents. For example, derivatives with alkynyl substituents inhibit Trypanosoma brucei proliferation (EC50_{50} = 0.4 μM) by targeting parasitic kinases . In oncology, analogues with difluoromethyl groups show mTOR inhibition (IC50_{50} < 50 nM) and antiproliferative activity against cancer cell lines .

Advanced Research Questions

Q. How can researchers optimize the inhibitory activity of thieno[3,2-d]pyrimidine derivatives against kinases like ATR or mTOR?

Structure-activity relationship (SAR) studies highlight the importance of substituent positioning. For ATR inhibition, introducing 7-(trifluoromethyl) groups enhances potency by improving hydrophobic interactions with kinase domains . For mTOR, C-6 fluoromethyl substitutions increase selectivity by forming hydrogen bonds with Val2240 in the ATP-binding pocket . Computational docking and free-energy perturbation (FEP) simulations guide rational design .

Q. What strategies resolve discrepancies in biological activity data across derivatives?

Contradictions often arise from assay conditions (e.g., cell line variability) or substituent effects. For instance, 6-alkynyl derivatives show divergent EC50_{50} values in T. brucei due to parasite strain-specific kinase mutations . To address this, orthogonal assays (e.g., enzymatic vs. cellular) and meta-analysis of substituent logP values help correlate hydrophobicity with membrane permeability .

Q. How do synthetic challenges in introducing trifluoromethyl groups affect derivative design?

Direct trifluoromethylation at the 7-position requires harsh conditions (e.g., CF3_3I/AgF), which risk side reactions. Alternative routes involve pre-functionalized intermediates, such as coupling 4-chloro-7-iodo precursors with CuCF3_3 under Ullmann conditions . Purity is validated via HPLC (≥97%) and mass spectrometry (HRMS) .

Q. What methodologies validate target engagement in cellular models for kinase inhibitors?

Cellular thermal shift assays (CETSA) confirm compound binding to kinases like ATR by measuring protein stability after heating. Western blotting for phosphorylation markers (e.g., CHK1 Ser345 for ATR inhibition) further corroborates mechanism . Dose-response curves and IC50_{50} calculations using GraphPad Prism ensure reproducibility .

Q. How can researchers address low solubility in in vivo studies of thieno[3,2-d]pyrimidine derivatives?

Prodrug strategies, such as phosphate esterification at the 4-chloro position, improve aqueous solubility. Pharmacokinetic studies in rodents show a 3-fold increase in bioavailability compared to parent compounds . Co-solvent systems (e.g., PEG-400/water) are used for intravenous administration .

Data Contradiction Analysis

Q. Why do some derivatives show potent in vitro activity but fail in vivo?

Poor pharmacokinetic properties, such as rapid hepatic clearance (t1/2_{1/2} < 1 hour), are common culprits. Metabolite identification via LC-MS reveals oxidative degradation at the thiophene ring, prompting structural stabilization via methyl or halogen substituents .

Q. How do divergent NMR spectra for isomeric thieno[2,3-d] vs. [3,2-d]pyrimidines impact characterization?

Thieno[3,2-d]pyrimidines exhibit distinct 1^1H NMR patterns due to anisotropic shielding from the sulfur atom (δ 8.3–8.5 ppm for H-2/H-4). In contrast, [2,3-d] isomers show upfield shifts (δ 7.8–8.0 ppm), necessitating careful spectral assignment to avoid misidentification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.